2-Isopropylpiperidine
Overview
Description
2-Isopropylpiperidine is a chemical compound with the linear formula C8H17N . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of 2-Isopropylpiperidine is represented by the linear formula C8H17N . It has a molecular weight of 127.231 .Relevant Papers Several papers have been analyzed to provide this information . These papers provide valuable insights into the properties and potential applications of 2-Isopropylpiperidine and related compounds.
Scientific Research Applications
Synthesis and Structural Studies
- Polyfunctionalized Piperidone Oxime Ethers Synthesis : A series of 2,6-diarylpiperidin-4-one O-methyloximes with various substituents, including isopropyl, were synthesized. These compounds predominantly exist in the chair conformation, with one adopting a twist-boat conformation. This study highlights the structural versatility of compounds like 2-isopropylpiperidine in organic synthesis (Parthiban et al., 2011).
Catalytic and Chemical Applications
- Catalytic Applications of Terpyridines : The coordination compounds of terpyridine ligands, related to 2-isopropylpiperidine structures, are used in various research fields including materials science, biomedicinal chemistry, and organometallic catalysis. These compounds have been instrumental in catalyzing a range of reactions, from artificial photosynthesis to biochemical transformations (Winter et al., 2011).
Pharmacological and Biomedical Research
- Antitumor Properties of Piperidinone Derivatives : In the context of anticancer drug research, the synthesis and biological evaluation of piperidone derivatives, including isopropyl-substituted variants, have been conducted. These compounds have shown potential in the development of new anticancer drugs (Edmondson et al., 1999).
Environmental and Analytical Chemistry
- Electrophoretic Separation Studies : The electrophoretic separation of various methylpyridines, including those structurally similar to 2-isopropylpiperidine, has been researched. This study contributes to our understanding of the relationships between pH and separation in free solution capillary electrophoresis (Wren, 1991).
properties
IUPAC Name |
2-propan-2-ylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7(2)8-5-3-4-6-9-8/h7-9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZMDPJPZIDCOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402856 | |
Record name | 2-ISOPROPYLPIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropylpiperidine | |
CAS RN |
22977-56-6 | |
Record name | 2-ISOPROPYLPIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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